1-(2-Aminoethyl)piperazine

説明

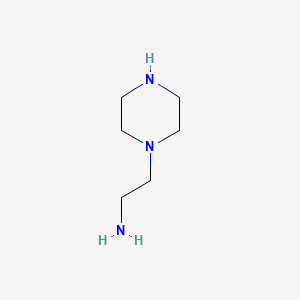

Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUDHTPIFIBORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67786-00-9 (monoacetate) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021997 | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light-colored liquid | |

CAS No. |

140-31-8, 28631-79-0 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminoethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazin-1-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazineethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86052F9F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-2 °F (USCG, 1999), FP: 17.6 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

作用機序

Target of Action

It’s known that aep is used as an epoxy resin curing agent. In this context, the targets would be the epoxy groups present in the resin.

Mode of Action

AEP interacts with its targets through a nucleophilic addition reaction. The nitrogen atoms of primary amines in AEP easily combine with the carbon atoms in epoxy groups, forming new C–N groups. This reaction is facilitated by the presence of three nitrogen atoms in AEP; one primary, one secondary, and one tertiary.

Biochemical Pathways

The formation of new c–n groups through the interaction of aep with epoxy groups suggests that it plays a role in the crosslinking of epoxy resins.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AEP is limited. It’s suggested that possible metabolites of aep would be 1-(2-n-acetylaminoethyl)piperazine, formed by acetylation of the primary amino group of aep.

Result of Action

The result of AEP’s action is the curing of epoxy resins. The formation of new C–N groups leads to crosslinking within the resin, which helps in formulating coating systems that prevent corrosion of steel and other substrates.

Action Environment

The action, efficacy, and stability of AEP can be influenced by environmental factors. For instance, AEP is known to neutralize acids to form salts plus water in exothermic reactions. It may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Therefore, the presence of these substances in the environment could potentially affect the action of AEP.

生化学分析

Biochemical Properties

N-Aminoethylpiperazine is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis. It is used for epoxy curing, surface activation, and as an asphalt additive

Cellular Effects

It is known that N-Aminoethylpiperazine can cause pulmonary edema as a result of inhalation, indicating that it may have significant effects on lung cells.

Molecular Mechanism

It is known that N-Aminoethylpiperazine is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis.

Temporal Effects in Laboratory Settings

It is known that N-Aminoethylpiperazine is a corrosive organic liquid, indicating that it may have significant long-term effects on cellular function.

生物活性

1-(2-Aminoethyl)piperazine (AEP) is a versatile compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological properties, applications, and relevant research findings.

- Chemical Formula : C6H15N3

- Molecular Weight : 129.21 g/mol

- CAS Number : 140-31-8

- Solubility : Soluble in water

- Melting Point : -19°C

- Boiling Point : 222°C

Biological Applications

This compound has been studied for its various biological activities, including:

- Corrosion Inhibition : AEP is utilized in studies related to corrosion inhibition, demonstrating efficacy in protecting metal surfaces from oxidative degradation .

- Catalysis : The compound serves as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency due to its ability to form stable complexes with transition metals .

- Pharmaceutical Applications : AEP is involved in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its piperazine structure is a common motif in many bioactive compounds.

Case Studies and Experimental Evidence

-

Neuropharmacological Studies :

- AEP has been shown to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. In vitro studies indicate that AEP can modulate receptor activity, which may have implications for developing treatments for depression and anxiety disorders.

- Antitumor Activity :

- Volatility Studies :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common piperazine derivatives:

| Compound Name | Antitumor Activity | Neurotransmitter Interaction | Corrosion Inhibition |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Piperazine | Low | Yes | Moderate |

| 4-(2-Aminoethyl)piperazine | High | Yes | Low |

Toxicity and Safety

While this compound exhibits promising biological activities, safety assessments are crucial. Toxicity studies indicate that while the compound is generally safe at low concentrations, higher doses can lead to adverse effects such as irritation and potential neurotoxicity. Proper handling procedures are recommended due to its air-sensitive nature .

科学的研究の応用

Chemical Properties and Structure

1-(2-Aminoethyl)piperazine has the molecular formula and features a piperazine ring substituted with an aminoethyl group. Its structure allows for multiple chemical interactions due to the presence of both secondary and tertiary amines, contributing to its reactivity and biological activity.

Pharmaceutical Applications

AEP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

- Antitubercular Agents : AEP derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Research indicates that modifications to the AEP structure can enhance biological activity against this pathogen.

- Cancer Therapeutics : AEP is involved in the synthesis of bisnaphthalimides, which are being investigated as potential inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication in cancer cells .

- Gene Delivery Systems : Its ability to interact with nucleic acids makes AEP a candidate for enhancing the delivery efficiency of gene therapies .

Material Science Applications

AEP is extensively used in the production of various polymers and resins:

- Polyurethane Resins : AEP acts as a curing agent in polyurethane formulations, enhancing mechanical properties and thermal stability. It is also used in the production of polyols for flexible foams and coatings .

- Epoxy Resins : As a curing agent, AEP improves the adhesion and chemical resistance of epoxy systems, making it suitable for coatings and adhesives in industrial applications .

- Corrosion Inhibition : AEP has been studied for its effectiveness as a corrosion inhibitor in metal processing environments. Its ability to form protective films on metal surfaces significantly reduces corrosion rates .

Environmental Applications

Recent studies have explored AEP's potential in carbon capture technologies:

- CO2 Absorption : AEP has been identified as a promising solvent for CO2 capture due to its favorable kinetics for absorption. Research indicates that aqueous solutions of AEP demonstrate effective CO2 absorption rates, making it a candidate for post-combustion carbon capture processes .

Case Study 1: Antitubercular Research

In a study focused on synthesizing new derivatives of AEP, researchers found that specific modifications led to compounds with improved efficacy against tuberculosis. The structure-activity relationship (SAR) analysis highlighted key functional groups contributing to enhanced biological activity.

Case Study 2: Carbon Capture

A recent investigation into the kinetics of CO2 absorption using aqueous AEP revealed that varying concentrations significantly affect absorption rates. The study established that at optimal conditions (0.1 wt% AEP at 313 K), the overall rate constant was , indicating its potential utility in industrial applications aimed at reducing greenhouse gas emissions .

化学反応の分析

Reactions with Carbon Dioxide

AEP reacts with CO₂ to form carbamates, a critical process in carbon capture technologies. The reaction proceeds via nucleophilic attack of the amine on CO₂, forming zwitterionic intermediates that stabilize carbamate species .

Kinetic Parameters for CO₂ Absorption

This reaction is reversible under elevated temperatures, enabling solvent regeneration in industrial CO₂ capture systems .

Condensation Reactions

AEP forms Schiff bases and amides via nucleophilic substitution or condensation with carbonyl-containing compounds.

Complexation with Metal Ions

AEP acts as a polydentate ligand, forming stable complexes with transition metals like Cu(II).

Thermodynamic Data for Cu(II) Complexation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Stability constant (log K) | 10.2 ± 0.3 | Aqueous solution, 25°C | |

| ΔH (kJ/mol) | -58.7 ± 1.2 | Calorimetric titration | |

| ΔS (J/mol·K) | +45.2 ± 4.1 |

The high stability constant reflects strong chelation via the piperazine N and aminoethyl NH₂ groups .

Acid-Base Reactions

AEP neutralizes acids exothermically to form salts. Its pKa values (9.63 for the tertiary amine, 4.12 for the secondary amine) dictate protonation behavior:

Applications :

-

Corrosion inhibition : AEP salts form protective layers on metal surfaces .

-

Epoxy curing : Reacts with carboxylic anhydrides to form crosslinked networks .

Catalytic Hydrogenation

AEP is synthesized via catalytic hydrogenation of nitrilotriacetonitrile (NTN) under high-pressure H₂ :

Reaction :

Optimal Conditions :

-

Temperature : 100–150°C

-

Pressure : 1,000–3,000 psi

Reactivity in Polymer Chemistry

AEP serves as a crosslinker in polyamide and polyurethane synthesis. For example, it reacts with diisocyanates to form urea linkages:

Key Applications :

類似化合物との比較

Piperazine (PZ) and 3-(Dimethylamino)-1-propylamine (DMAPA)

AEP’s cyclic secondary amine and linear primary amine offer unique advantages over DMAPA and PZ in catalysis and polymer design .

1-(2-Hydroxyethyl)piperazine (HEP)

HEP (CAS 5308-96-3) replaces AEP’s primary amine with a hydroxyl group. Key differences:

- Solubility: HEP is fully miscible in water and ethanol, whereas AEP requires polar solvents .

- Applications : HEP derivatives like HEHPP are used in SO₂ scrubbing (corrosion rate: 1.626 mm/a) , while AEP focuses on organic synthesis.

- Thermal Stability : HEHPP has a higher boiling point (192°C) compared to AEP (93°C) .

Pharmaceutical Derivatives: Activity and Selectivity

Anticancer Agents

Serotonin Receptor Agonists

| Compound | Receptor Selectivity | Biological Effect |

|---|---|---|

| AEP Derivatives | N/A | Antimicrobial , Antioxidant |

| TFMPP/m-CPP | 5-HT1B/5-HT1C | Suppress locomotor activity |

| MK-212 | 5-HT2 | Increase sympathetic nerve discharge |

Unlike TFMPP or MK-212, AEP derivatives lack direct serotonin receptor activity but show antioxidant properties (e.g., 1-(phenoxyethyl)-piperazines increase SOD activity) .

Hyperbranched Polymers

Functionalized Graphene Oxide (GO)

- GO-A.P. : AEP-functionalized GO increases interlayer spacing, enhancing catalytic access in MCRs .

- Comparison with Imidazole : AEP-modified polymers (e.g., PSI-A6) show higher cytotoxicity than imidazole derivatives (PSI-A5) .

Physical and Chemical Properties

*Estimated based on structural analogs .

準備方法

Reaction Mechanism and Stoichiometry

The hydrogenation proceeds via saturation of nitrile groups and subsequent cyclization:

Ammonia acts as a co-reagent, suppressing byproduct formation and enhancing selectivity toward AEP.

Process Parameters

Key operational variables include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 75–200°C | 100–150°C |

| Pressure | 500–10,000 psig | 1,000–3,000 psig |

| Space Velocity | 0.5–3 g/mL·hr | 0.75–1.5 g/mL·hr |

| Ammonia/NTA Molar Ratio | 1:1–30:1 | 5:1–30:1 |

-

Catalyst : Ni-Cu-Cr (60–80% Ni, 5–15% Cu, 15% Cr)

-

Feed : 25% NTA in dimethylacetamide (0.54 lb/hr) + ammonia (0.52 lb/hr)

-

Conditions : 125°C, 2,500–3,000 psig, space velocity 1.0 g/mL·hr

-

Yield : 68.2% AEP, 29.5% nitrilotrisethylamine (by-product)

Catalyst Systems

Effective catalysts include transition metals (Ni, Co, Cu, Fe) and alloys. Nickel-based catalysts, particularly those doped with copper and chromium, exhibit superior activity due to synergistic electronic effects. Chromium stabilizes the catalyst structure, while copper moderates hydrogenation rates to favor cyclization.

Alternative Synthetic Routes

While catalytic hydrogenation dominates industrial production, exploratory methods have been reported in academic studies.

Microwave-Assisted Synthesis

A solvent-free, microwave-assisted approach for AEP derivatives is noted in a study synthesizing Schiff base ligands. While this method uses AEP as a precursor, it highlights the compound’s reactivity under non-conventional conditions, suggesting potential for modified preparation techniques.

Critical Analysis of Methodologies

Advantages of Catalytic Hydrogenation

Q & A

Q. What synthetic strategies are effective for functionalizing AEPZ into bioactive compounds?

AEPZ is commonly modified via nucleophilic substitution or coupling reactions. For example, click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the synthesis of triazole derivatives. Reaction conditions (e.g., solvent ratios, catalyst loading, and temperature) must be optimized to achieve high yields. For instance, azidobenzene derivatives react with AEPZ-based alkynes in H2O/DCM (1:2) with CuSO₄·5H₂O and sodium ascorbate at ambient temperature, monitored by TLC . Post-synthesis purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane) .

Q. How can FT-IR spectroscopy confirm AEPZ functionalization on graphene oxide (GO)?

FT-IR analysis compares GO before and after AEPZ modification. Key spectral changes include:

- A decrease in the broad OH peak at ~3357 cm⁻¹, indicating replacement of hydroxyl/epoxide groups.

- Appearance of sharp CH₂ peaks at ~2814 cm⁻¹, confirming AEPZ’s piperazine ring attachment.

- Shifts in the 1000–1700 cm⁻¹ range (C-N, C=O, C=C bonds) . These changes validate covalent bonding and structural changes in GO-AEPZ hybrids .

Q. What role does AEPZ play in enhancing catalytic activity in multicomponent reactions (MCRs)?

AEPZ-functionalized GO acts as a catalyst by increasing interlayer spacing (via epoxide ring opening), improving substrate accessibility. Its nucleophilic amino groups facilitate proton transfer and intermediate stabilization in MCRs. For example, in spirooxindole-4H-pyran synthesis, AEPZ’s basicity accelerates Knoevenagel condensations .

Advanced Research Questions

Q. How do kinetic parameters for CO₂ absorption in aqueous AEPZ vary with temperature and concentration?

Stirred cell reactor experiments (303–333 K, 0.1–0.4 wt. fraction AEPZ) reveal:

Q. What contradictions exist in oxidative stability data for AEPZ-based CO₂ capture solvents?

Studies show AEPZ derivatives exhibit higher oxidative stability than linear amines (e.g., TEPA components) at <100°C due to slower O₂ diffusion. However, conflicting data arise from differing experimental setups (e.g., gas chromatography vs. elemental analysis). For instance, oxidative degradation may reduce CO₂ capacity via functional group changes rather than amine evaporation .

Q. How can molecular docking guide SAR studies of AEPZ-derived anticancer agents?

AEPZ-based triazoles (e.g., 1-(2-fluorobenzyl)piperazine derivatives) are docked into target proteins (e.g., kinases) to predict binding modes. Key steps:

Q. What methodologies optimize AEPZ/polymer hybrids for redox-responsive drug delivery?

Hyperbranched polyamidoamines (PAAs) are synthesized via AEPZ-CBA (N,N′-cystaminebisacrylamide) copolymerization. Key steps:

- React AEPZ with CBA in aqueous methanol (3:1) at 50°C under N₂.

- Dialyze (MW cutoff = 1000 Da) and lyophilize to obtain PAAs.

- Confirm structure via ¹H-NMR (e.g., δ5.0–9.0 ppm for drug conjugation) .

Methodological Considerations

Q. How to resolve discrepancies in vapor-liquid equilibrium (VLE) models for AEPZ/amine blends?

Compare experimental VLE data (e.g., CO₂ solubility in AEPZ/AMP blends) with NRTL or modified Antoine models. Adjust binary interaction parameters to account for non-ideal behavior. For example, AEPZ’s cyclic structure may reduce volatility compared to MEA, requiring revised activity coefficients .

Q. What analytical techniques differentiate AEPZ derivatives in complex matrices (e.g., biological samples)?

Use LC-MS/MS with p-tolylpiperazine as an internal standard. Optimize separation on a C18 column (e.g., 1-(3-trifluoromethylphenyl)piperazine elutes at 8.2 min) . Validate via spike-recovery experiments and matrix-matched calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。